Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Introduction of the Pyridine Ring: The pyridine ring, substituted with a trifluoromethyl group, is often introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the Tert-butyl Group: The tert-butyl ester is usually introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the azetidine ring, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this molecule a valuable candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate: Similar structure but lacks the trifluoromethyl group.
Tert-butyl 3-(4-(trifluoromethyl)phenyl)azetidine-1-carboxylate: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are
Properties
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-9(8-19)11-6-10(4-5-18-11)14(15,16)17/h4-6,9H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJLXBFZBWIOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140898 | |
Record name | 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161829-68-0 | |
Record name | 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161829-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[4-(trifluoromethyl)-2-pyridinyl]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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